1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one
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Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloro-2-hydroxyacetophenone with an appropriate alkene under basic conditions. The reaction typically proceeds via a Claisen-Schmidt condensation, where the acetophenone derivative reacts with the alkene in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone group instead of a butenone group.
2-Acetyl-4,6-dichlorophenol: Another derivative of acetophenone with similar functional groups.
Uniqueness
1-(3,5-Dichloro-2-hydroxyphenyl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of the butenone group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
89479-08-3 |
---|---|
Molecular Formula |
C10H8Cl2O2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-8(13)4-6-3-7(11)5-9(12)10(6)14/h2-3,5,14H,1,4H2 |
InChI Key |
YVEGMMSGMXJOEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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